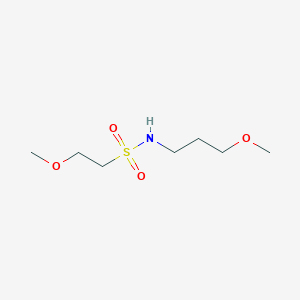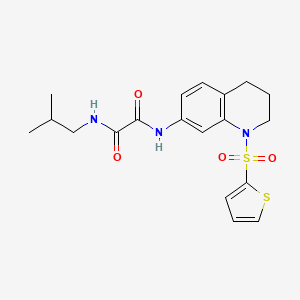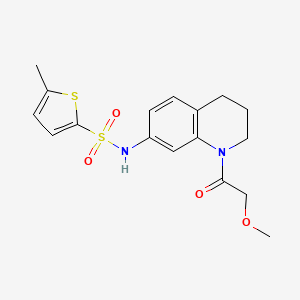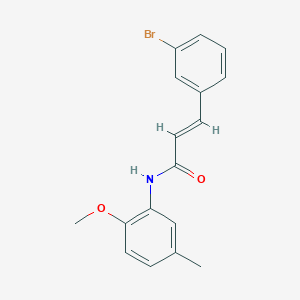
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, commonly known as THPVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. THPVP belongs to the class of substituted cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. The purpose of
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide has shown potential in antidepressant activity. A study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant effects. This suggests that compounds with a thiophene base and a carbothioamide tail unit might be useful as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Research involving the synthesis of pyrazole and imidazole derivatives, including compounds with structural similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, has demonstrated promising antimicrobial activities. These compounds were evaluated and confirmed for their antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).
Anti-Tuberculosis Potential
Compounds containing the thiophene nucleus, similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, have been evaluated against Mycobacterium tuberculosis. A study found that certain N-acylhydrazonyl-thienyl derivatives displayed moderate activity against tuberculosis (Cardoso et al., 2014).
Anticonvulsant and Neuroprotective Effects
Compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide have been studied for their anticonvulsant and neuroprotective effects. For instance, N-(substituted benzothiazol-2-yl)amides demonstrated effectiveness as anticonvulsants with potential neuroprotective effects, highlighting the therapeutic potential of similar compounds (Hassan, Khan, & Amir, 2012).
Cytotoxicity and Anti-Tumor Properties
Research has also explored the cytotoxic and anti-tumor properties of compounds with similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide. Studies indicate potential efficacy in certain cell lines resistant to treatment, suggesting the relevance of these compounds in cancer research (Gomez-Monterrey et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. This compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .
Mode of Action
Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
The biochemical pathways affected by N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways . For example, some indole derivatives have been found to exhibit anti-HIV activity
Pharmacokinetics
The pharmacokinetics of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. The compound’s molecular weight is 200.26 , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide’s action are currently unknown. Given its structural similarity to indole derivatives, it may have a wide range of biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBOMKFQRHSROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)